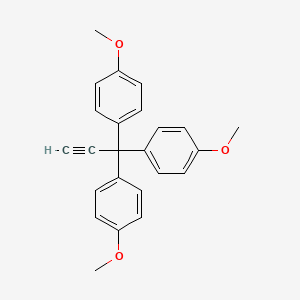

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] es un compuesto orgánico complejo con la fórmula molecular C24H22O3. Este compuesto se caracteriza por su estructura única, que incluye un grupo propinilidin unido a tres anillos de benceno sustituidos con metoxi.

Métodos De Preparación

La síntesis de benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye la reacción de derivados de 4-metoxi-benceno con haluros de propargilo en condiciones específicas. Las condiciones de reacción a menudo implican el uso de catalizadores como paladio o cobre para facilitar la formación del enlace propinilidin . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

El benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de catalizadores como paladio sobre carbono, lo que resulta en la hidrogenación del triple enlace para formar alcanos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción típicamente produce alcanos.

4. Aplicaciones en Investigación Científica

El benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y polímeros.

Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzimáticas y la unión a proteínas.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos medicamentos que se dirigen a vías moleculares específicas.

Aplicaciones Científicas De Investigación

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Mecanismo De Acción

El mecanismo de acción del benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] implica su interacción con varios objetivos moleculares. Los anillos aromáticos y el grupo propinilidin del compuesto le permiten participar en interacciones π-π y enlaces de hidrógeno con proteínas y enzimas. Estas interacciones pueden modular la actividad de vías específicas, lo que lleva a los efectos biológicos deseados .

Comparación Con Compuestos Similares

El benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] se puede comparar con otros compuestos similares, como:

1,1’,1’'-(1,1,2-Etenetriil)tris(4-metoxi-benceno): Este compuesto tiene una estructura similar, pero con un grupo etenetriil en lugar de un grupo propinilidin.

1,1’,1’'-(1-etenil-2-ilideno)tris(4-metoxi-benceno): Otro compuesto relacionado con un grupo etenil, que difiere en el tipo de enlace entre los anillos de benceno.

La singularidad del benceno, 1,1’,1’'-(2-propinilidin)tris[4-metoxi-] radica en su grupo propinilidin, que confiere propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas.

Actividad Biológica

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-], also known by its CAS number 816423-13-9, is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is C24H22O3, indicating a structure that integrates multiple methoxy groups with a propynylidyne linkage. The compound's structural complexity suggests potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H22O3 |

| CAS Registry Number | 816423-13-9 |

| Molecular Weight | 374.43 g/mol |

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzene with methoxy substitutions have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Anticancer Activity

A study examining the effects of benzene derivatives on human breast cancer cell lines (MDA-MB231 and MCF-7) demonstrated that these compounds could significantly reduce cell viability. The results indicated that compounds similar to Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] could induce apoptosis through caspase activation and modulation of apoptotic pathways .

The biological activity of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is likely mediated through several mechanisms:

- Caspase Activation : Induces apoptosis by activating caspases, which are crucial for the apoptotic process.

- Inhibition of Proliferative Pathways : Compounds like this may inhibit pathways involved in cell proliferation, such as the NF-κB signaling pathway.

- DNA Interaction : Potential binding to DNA or related proteins may disrupt normal cellular functions leading to cell death.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-]. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB231 | 15.0 | Caspase activation | |

| MCF-7 | 20.5 | NF-κB inhibition | |

| HeLa | 18.0 | DNA binding |

Molecular Docking Studies

Molecular docking studies have suggested that Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] interacts favorably with several cancer-related proteins, including P53 and caspase-3. These interactions indicate a potential for this compound to act as a therapeutic agent in cancer treatment.

Propiedades

Número CAS |

816423-13-9 |

|---|---|

Fórmula molecular |

C24H22O3 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene |

InChI |

InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3 |

Clave InChI |

DFIUFPFGHXCMGZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.